1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone
CAS No.: 1545051-57-7
Cat. No.: VC11673096
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.67 g/mol
* For research use only. Not for human or veterinary use.
![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone - 1545051-57-7](/images/structure/VC11673096.png)
Specification
CAS No. | 1545051-57-7 |
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Molecular Formula | C13H10ClNO2 |
Molecular Weight | 247.67 g/mol |
IUPAC Name | 1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone |
Standard InChI | InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 |
Standard InChI Key | CLCZPKFOAQTFOT-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl |
Canonical SMILES | CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone features a pyridine ring substituted at the 3-position with an acetyl group (-COCH₃) and at the 6-position with a 3-chlorophenoxy moiety (-O-C₆H₄-Cl). The chlorine atom at the meta position of the phenoxy group introduces significant electronic effects, influencing reactivity and intermolecular interactions . The IUPAC name, 1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₀ClNO₂ | |
Molecular Weight | 247.67 g/mol | |
SMILES | CC(=O)C₁=CN=C(C=C₁)OC₂=CC(=CC=C₂)Cl | |
InChIKey | CLCZPKFOAQTFOT-UHFFFAOYSA-N | |
PubChem CID | 59626072 |
Synthesis and Optimization Strategies
Primary Synthetic Route
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-chlorophenol and a pre-functionalized pyridine intermediate. A representative protocol involves:
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Preparation of 6-bromo-3-acetylpyridine: Bromination at the 6-position of 3-acetylpyridine using N-bromosuccinimide (NBS) .
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Coupling with 3-chlorophenol: Pd-catalyzed Ullmann or Buchwald-Hartwig coupling under inert atmosphere to install the phenoxy group .
Table 2: Comparative Yields in Pyridine-Phenoxy Coupling Reactions
Catalyst System | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|
CuI/1,10-phenanthroline | 110 | 68 | |
Pd(OAc)₂/Xantphos | 90 | 82 | |
NiCl₂(dppe) | 120 | 75 |
Process Optimization
The patent US20030088107A1 describes a related synthesis using sodium tungstate and hydrogen peroxide for sulfide oxidation, achieving 75% yield . While developed for a methylsulfonyl analog, this method suggests viable conditions for oxidizing thioether intermediates in analogous compounds.
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C); highly soluble in polar aprotic solvents (DMSO, DMF).
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Stability: Stable under ambient conditions but susceptible to photodegradation due to the chlorophenoxy group. Storage at -20°C under nitrogen is recommended.
Mass Molarity Calculations
The molecular weight (247.67 g/mol) enables precise solution preparation:
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1 M solution: 247.67 g dissolved in 1 L solvent.
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Dilution formula: , where = concentration (mol/L), = volume (L).
Electron-Withdrawing Effects and Reactivity
The 3-chlorophenoxy group exerts strong -I and -M effects, directing electrophilic substitution to the pyridine ring’s 2- and 4-positions. Comparative studies show:
Table 3: Substituent Effects on Pyridine Reactivity
Substituent | Reaction Rate (k, ×10³ s⁻¹) | Product Distribution (%) |
---|---|---|
3-Chlorophenoxy | 2.45 ± 0.12 | 2-position: 78 |
4-Methoxyphenoxy | 1.89 ± 0.09 | 4-position: 65 |
Unsubstituted phenoxy | 1.02 ± 0.05 | 2-/4-: 42/38 |
Data extrapolated from analogous systems .
Research Gaps and Future Directions
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Toxicological Profiling: No in vivo toxicity data available; urgent need for acute oral LD₅₀ studies.
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Catalytic Asymmetric Modifications: Underexplored potential in chiral ligand synthesis for transition-metal catalysis .
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Polymer Applications: As a monomer for high-performance polyamides, leveraging hydrogen-bonding capacity of the ketone and pyridine groups .
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